![molecular formula C11H15NO3S B5569565 N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

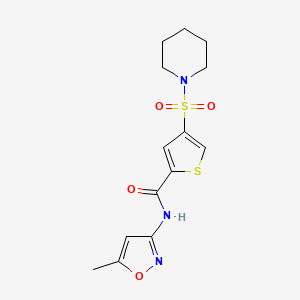

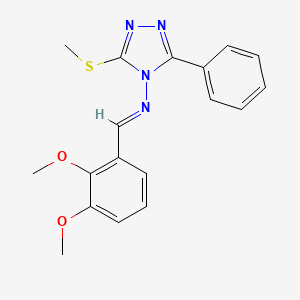

“N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide” is a compound that is a derivative of thieno[3,4-b][1,4]dioxine . It is a solid substance that is amber to brown in color . It is a derivative of thiophene and dioxolane rings, with specific structure and properties .

Synthesis Analysis

The synthesis of this compound involves complex organic synthesis methods. For example, a similar compound, a π-conjugated conducting polymer, was designed and synthesized by direct arylation polymerization method .Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring and a dioxolane ring . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents used. One study showed that a similar compound could be doped by protonic acid in both solution and solid-state .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stable under normal conditions . The exact physical and chemical properties would depend on factors such as purity and specific conditions.Wissenschaftliche Forschungsanwendungen

Photophysical Characteristics : The compound and its derivatives, synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol, exhibit significant photophysical properties. These include solvent polarity effects on absorption-emission properties and dual emission characteristics, making them potentially useful in fluorescence studies and material sciences (Padalkar et al., 2011).

Reactivity and Derivative Formation : The reactivity of the compound has been explored, especially its reaction with 1,2-dibromoethane, leading to the formation of derivatives like the 2,3-dihydrothieno[3,4-b][1,4]dioxine-derivative and 3-oxo-2,3-dihydrothiophene. This demonstrates its potential in organic synthesis and derivative formulation (Holzer et al., 1994).

Inhibitory Activity Toward Human Leukocyte Elastase (HLE) : 2-(Diethylamino)thieno1,3ŏxazin-4-ones, synthesized from this compound, show inhibitory activity toward HLE. These compounds, with their extraordinary chemical stability, have potential applications in medicinal chemistry, particularly in treating diseases associated with HLE activity (Gütschow et al., 1999).

Anticonvulsant Activity : Derivatives synthesized from N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide have been investigated for anticonvulsant activity. These compounds have shown protection against induced convulsions in experimental models, suggesting their potential use in neuropharmacology (Kulandasamy et al., 2010).

Antimicrobial Activity : Certain derivatives of this compound exhibit antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. This highlights its potential application in developing new antimicrobial agents (Padalkar et al., 2016).

Molecular and Solid-State Characterization : Studies on the molecular orientation and solid-state characterization of derivatives, like EDOTacid, a comonomer for polymers, provide insights into the physical properties of these compounds. This knowledge is crucial for their application in materials science and polymer chemistry (Subramanian et al., 2019).

Cancer Research Applications : Some derivatives synthesized from N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide have been evaluated for anticancer activity. Their interactions with DNA and impact on cancer cell lines like HeLa and MCF-7 suggest potential applications in oncology and drug development (Uddin et al., 2019).

Synthesis of PET Tracers for Cancer Imaging : Its derivatives have been used in the synthesis of novel positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, indicating applications in diagnostic imaging and cancer research (Wang et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-12(4-2)11(13)10-9-8(7-16-10)14-5-6-15-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCPZECYASDMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C2C(=CS1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)